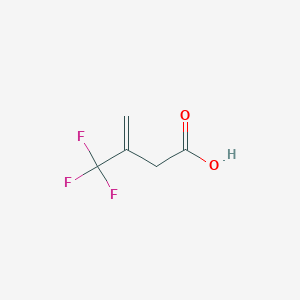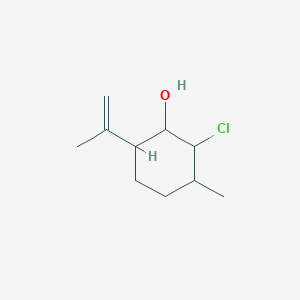![molecular formula C11H15NO2S B14343782 3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one CAS No. 93447-99-5](/img/structure/B14343782.png)
3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one is a heterocyclic compound that features both a thiophene ring and an oxazolidinone ring. Thiophene is a five-membered ring containing sulfur, known for its aromatic properties and stability . Oxazolidinones are a class of compounds known for their applications in medicinal chemistry, particularly as antibiotics . The combination of these two rings in a single molecule can result in unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one typically involves the formation of the thiophene ring followed by the construction of the oxazolidinone ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated thiophene . This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to form thiophene carboxylic derivatives . The oxazolidinone ring can then be formed through cyclization reactions involving amino alcohols and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield by providing better control over reaction conditions and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents
Propriétés
Numéro CAS |
93447-99-5 |
|---|---|
Formule moléculaire |
C11H15NO2S |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
3-(4-thiophen-2-ylbutyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO2S/c13-11-12(7-8-14-11)6-2-1-4-10-5-3-9-15-10/h3,5,9H,1-2,4,6-8H2 |
Clé InChI |
AYDRDTGIRWFVLD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1CCCCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
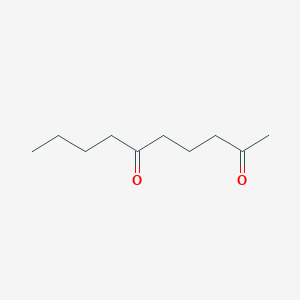
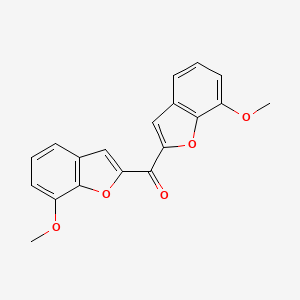

![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)
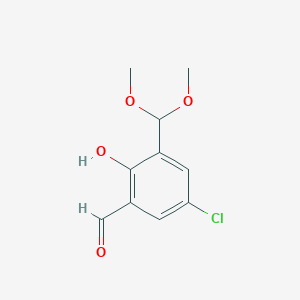
![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)

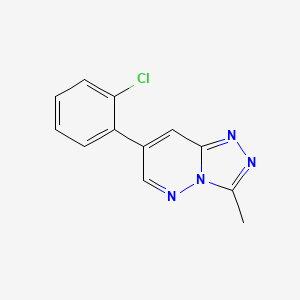


![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]tellanylethanone](/img/structure/B14343765.png)
